4-Bromo-7-chloro-1,2-benzoxazol-3-ol
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Overview
Description
4-Bromo-7-chloro-1,2-benzoxazol-3-ol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-1,2-benzoxazol-3-ol typically involves the cyclization of 2-aminophenol with appropriate halogenated precursors. One common method includes the reaction of 2-aminophenol with bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or water. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoxazole derivatives can be obtained.
Oxidation Products: Oxidized forms of the benzoxazole ring, such as benzoxazole oxides.
Reduction Products: Dehalogenated benzoxazole derivatives
Scientific Research Applications
4-Bromo-7-chloro-1,2-benzoxazol-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 7-Bromo-4-formyl-2,1,3-benzothiadiazole
- 7-Bromo-4-((3-(3,5-dichlorophenyl)isoxazol-5-yl)-methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
4-Bromo-7-chloro-1,2-benzoxazol-3-ol is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H3BrClNO2 |
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Molecular Weight |
248.46 g/mol |
IUPAC Name |
4-bromo-7-chloro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H3BrClNO2/c8-3-1-2-4(9)6-5(3)7(11)10-12-6/h1-2H,(H,10,11) |
InChI Key |
IHOOCCKZDHAZGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)ONC2=O)Br |
Origin of Product |
United States |
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